molecular formula C14H20BrN3OS B12220510 5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine

5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12220510
M. Wt: 358.30 g/mol
InChI Key: QILJGEHKOPZXRY-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine typically involves the reaction of 5-bromopyrimidine with a piperidine derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyrimidine derivatives.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 5-Bromo-2-(piperidin-1-yl)pyrimidine
  • 2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)

Uniqueness

5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine is unique due to the presence of the thian-4-yl group, which can impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H20BrN3OS

Molecular Weight

358.30 g/mol

IUPAC Name

5-bromo-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C14H20BrN3OS/c15-11-9-16-14(17-10-11)19-13-1-5-18(6-2-13)12-3-7-20-8-4-12/h9-10,12-13H,1-8H2

InChI Key

QILJGEHKOPZXRY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)C3CCSCC3

Origin of Product

United States

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